molecular formula C19H14ClFN2O2 B2837113 N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-71-9

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2837113
CAS No.: 946301-71-9
M. Wt: 356.78
InChI Key: VTSIXWOIOCWMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound ID: G857-0599) is a heterocyclic carboxamide derivative with a molecular weight of 356.78 g/mol and the formula C₁₉H₁₄ClFN₂O₂ . Its structure features a dihydropyridinone core substituted with a 3-chlorophenyl amide group and a 4-fluorobenzyl moiety at the N1 position. The compound is achiral, with hydrogen bond donor/acceptor counts of 1 and 4, respectively, suggesting suitability for oral bioavailability .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-14-3-1-4-16(11-14)22-18(24)17-5-2-10-23(19(17)25)12-13-6-8-15(21)9-7-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSIXWOIOCWMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorophenyl halide.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a Friedel-Crafts alkylation reaction, using a fluorobenzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The 3-chlorophenyl and 4-fluorobenzyl groups in G857-0599 likely enhance π-π stacking and hydrophobic interactions with target proteins, as seen in BMS-777607’s Met kinase inhibition .
  • Tautomerism : Analogous to , G857-0599 likely exists as a keto-amine tautomer, stabilizing hydrogen-bonded dimers that influence crystallinity and solubility.
  • Target Selectivity : The absence of BMS-777607’s 4-ethoxy group in G857-0599 may reduce kinase selectivity but broaden its applicability to other targets (e.g., GPCRs) .

Biological Activity

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and 4-fluorophenyl groups may enhance its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. In particular, the dihydropyridine derivatives are known to modulate calcium channels and have implications in neuropharmacology.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of similar compounds, revealing that modifications in the structure can significantly alter efficacy. For instance, compounds showed varying ED50 values when tested against seizures induced by maximal electroshock (MES) and the 6 Hz test. The most promising analogs demonstrated superior activity compared to standard anticonvulsants like valproic acid .

Antinociceptive Effects

The compound's potential as an analgesic was assessed through its affinity for transient receptor potential vanilloid 1 (TRPV1) receptors. Compounds structurally related to this compound exhibited varying degrees of inhibition at concentrations around 100 µM, highlighting the importance of structural modifications in enhancing analgesic properties .

Case Studies

StudyFindings
Anticonvulsant Study Compounds exhibited significant anticonvulsant activity with ED50 values lower than standard drugs.
Analgesic Activity Certain derivatives showed up to 109.5% affinity for TRPV1 receptors at 100 µM concentration.
Hepatotoxicity Assessment Compounds demonstrated low cytotoxicity in Hep G2 cells at concentrations up to 100 µM, indicating a favorable safety profile .

In Vitro Studies

In vitro studies have shown that this compound interacts with voltage-gated sodium channels and L-type calcium channels. These interactions suggest potential applications in treating conditions like epilepsy and chronic pain.

Toxicity Studies

Toxicological evaluations indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain cell viability above 94% at lower dosages. This highlights the importance of dosage in clinical applications and further development of safer analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted anilines (e.g., 3-chloroaniline) with activated pyridine intermediates. Key steps include:

  • Cyclization : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate dihydropyridine ring formation.
  • Functionalization : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation under inert atmospheres.
  • Optimization : Reaction temperatures (60–100°C), solvent selection (DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield (45–70%) and purity (>95%) .
    • Analytical Validation : Confirm intermediates and final product using TLC, HPLC, and NMR (¹H/¹³C) for structural elucidation. Mass spectrometry (HRMS) verifies molecular weight .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine experimental and computational tools:

  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., lactam tautomer preference) .
  • Spectroscopy : IR identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. ¹⁹F NMR detects fluorophenyl environments .
  • DFT Calculations : Predict electronic distribution, frontier molecular orbitals, and reactive sites using Gaussian or ORCA software .

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Prioritize target-based assays:

  • Enzyme Inhibition : Test against kinases (e.g., Met kinase) using fluorescence polarization or ADP-Glo™ assays. IC₅₀ values <1 μM indicate high potency .
  • Cytotoxicity : Screen cancer cell lines (e.g., prostate/bladder) via MTT assays. Compare dose-response curves (1–100 μM) to reference inhibitors .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?

  • Methodological Answer : Address discrepancies through:

  • Systematic Analog Synthesis : Vary substituents (e.g., Cl→F, methyl→methoxy) while maintaining core structure.
  • Biophysical Validation : Use surface plasmon resonance (SPR) or ITC to quantify binding affinities for targets like CB2 receptors or kinases .
  • Meta-Analysis : Cross-reference published IC₅₀ values and pharmacokinetic data to identify outliers influenced by assay conditions (e.g., serum protein interference) .

Q. What experimental strategies validate the compound’s mechanism of action in vivo?

  • Methodological Answer :

  • Xenograft Models : Administer compound (10–50 mg/kg, oral) to mice bearing prostate/bladder tumors. Monitor tumor volume vs. controls .
  • Biomarker Analysis : Quantify phosphorylated kinases (e.g., Met, RON) in tumor lysates via Western blot or ELISA .
  • PET Imaging : Use ¹⁸F-labeled analogs to assess biodistribution and target engagement .

Q. How can computational modeling improve the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Molecular Docking : Use Glide (Schrödinger) or AutoDock to predict binding poses in kinase ATP-binding pockets. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met kinase Glu1127) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • ADMET Prediction : Employ SwissADME or ADMETLab to optimize logP (2–4), aqueous solubility (>50 μM), and CYP450 inhibition profiles .

Conflict Resolution in Data Interpretation

Q. How should researchers address inconsistencies in reported synthetic yields?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols with strict control of moisture (Schlenk line), stoichiometry, and catalyst purity.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized pyridones) and adjust reaction time/temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.